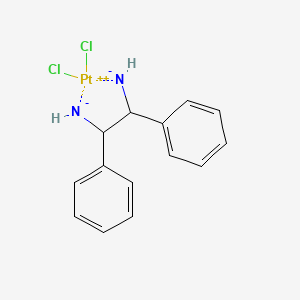
2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenylene ring, which is further connected to two sulfanediyl groups and two acetonitrile groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzene-1,2-dithiol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanediyl groups may participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile: shares similarities with compounds like 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile and 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile.
Uniqueness
The unique combination of functional groups in 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Propriétés
Numéro CAS |
139483-31-1 |
|---|---|
Formule moléculaire |
C12H13N3S2 |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3 |
Clé InChI |
AQUJDSXMJKXIQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



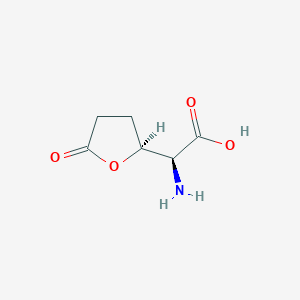
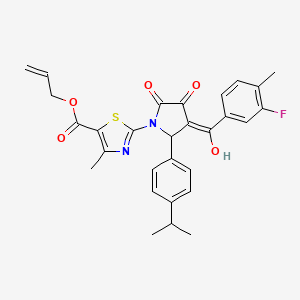
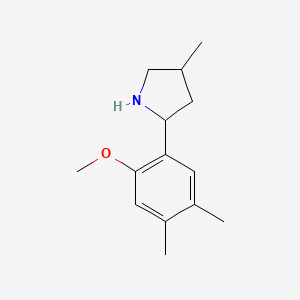
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
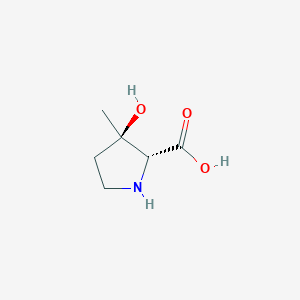
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
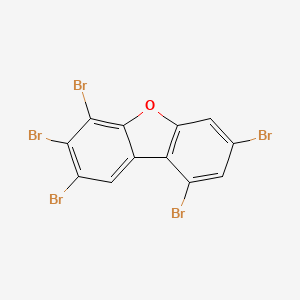
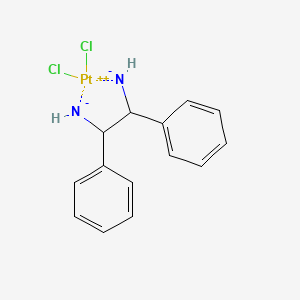
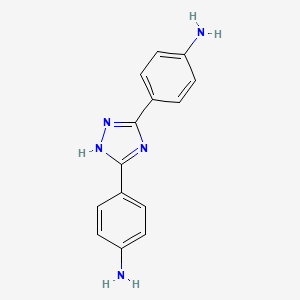
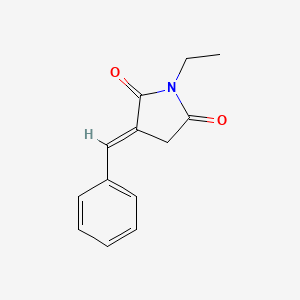
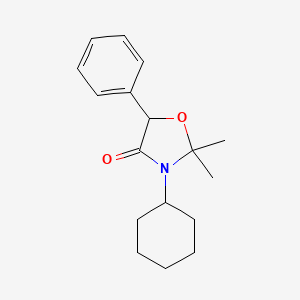
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
